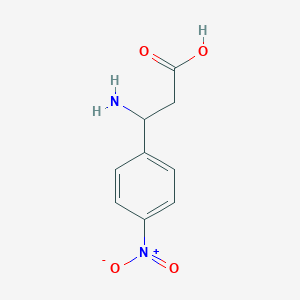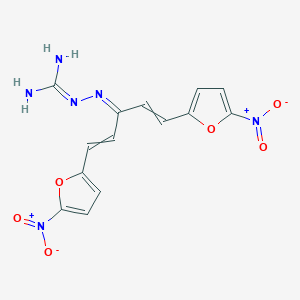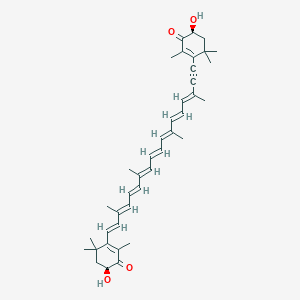
1-Bromo-4-(2,2,2-trifluoroethoxy)benzene
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related bromo- and trifluoromethoxy-substituted benzene compounds often involves strategic halogenation and functionalization reactions. For example, the treatment of 1-bromo-2-(trifluoromethoxy)benzene with lithium diisopropylamide (LDA) leads to the formation of phenyllithium intermediates, showcasing a method for modifying bromo-substituted benzenes to achieve desired trifluoromethoxy derivatives (Schlosser & Castagnetti, 2001). This approach highlights the complexity and versatility in synthesizing compounds with specific halogen and ether functionalities.
Molecular Structure Analysis
The molecular structure of bromo- and trifluoroethoxy-substituted benzenes is characterized by significant intermolecular interactions, such as C–H···Br, C–Br···Br, and C–Br···π interactions. These interactions contribute to the stabilization of the crystal structure and influence the compound's reactivity and physical properties (Jones et al., 2012). Understanding these molecular interactions is crucial for predicting and manipulating the behavior of such compounds in various chemical environments.
Chemical Reactions and Properties
The reactivity of bromo- and trifluoromethoxy-substituted benzenes towards nucleophiles and bases can lead to a variety of chemical transformations. For instance, these compounds can participate in aryne formation, Diels-Alder reactions, and serve as precursors for further functionalization (Schlosser & Castagnetti, 2001). Their chemical properties are pivotal for synthesizing complex organic molecules and materials with specific desired features.
Applications De Recherche Scientifique
Study of Regioselectivity in Metalation of Halobenzotrifluorides : This compound is used in examining the regioselectivity in metalation processes involving halobenzotrifluorides (Mongin, Desponds, & Schlosser, 1996).
Ring Halogenations of Polyalkylbenzenes : It is utilized in ring halogenation reactions of polyalkylbenzenes, aiding in the preparation of compounds like 2-bromo-4-iodo-1,3,5-trimethylbenzene with high yield (Bovonsombat & Mcnelis, 1993).
Synthesis of Graphene Nanoribbons : This compound serves as a precursor in the bottom-up synthesis of planar one-dimensional graphene nanoribbons with controlled edge morphology and narrow widths (Patil et al., 2012).
Production of Trifluoromethoxy Naphthalenes and Naphthols : It is used in chemical reactions to produce 1- and 2-(trifluoromethoxy)naphthalenes, trifluoromethoxy-1-naphthols, and vic-dibromides (Schlosser & Castagnetti, 2001).
Synthesis of Conjugated Dienes with CF3 Group : It facilitates the addition of 1-bromo-1-chloro-2,2,2-trifluoroethane to allylbenzenes, leading to the synthesis of conjugated dienes with a terminal CF3 group (Ignatowska & Dmowski, 2006).
Organometallic Synthesis : 1-Bromo-3,5-bis(trifluoromethyl)benzene, a related compound, is a starting material for various synthetically useful reactions in organometallic synthesis (Porwisiak & Schlosser, 1996).
Synthesis of Chiral 1-Halo-1-Bromo Compounds : It may be a valuable synthetic intermediate in organic synthesis, particularly for the synthesis of chiral 1-halo-1-bromo compounds (González et al., 2003).
Safety And Hazards
Orientations Futures
Research on 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene could explore its applications in drug discovery, materials science, and organic synthesis. Investigating its reactivity with various nucleophiles and catalysts may lead to novel reactions and functionalized derivatives. Additionally, understanding its biological activity and toxicity profiles could guide its safe use in various fields .
Propriétés
IUPAC Name |
1-bromo-4-(2,2,2-trifluoroethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O/c9-6-1-3-7(4-2-6)13-5-8(10,11)12/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDIDUHBHCDCRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80628882 | |
| Record name | 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80628882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(2,2,2-trifluoroethoxy)benzene | |
CAS RN |
106854-77-7 | |
| Record name | 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80628882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-4-(2,2,2-trifluoroethoxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


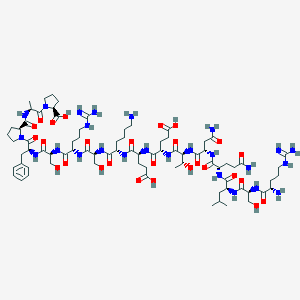
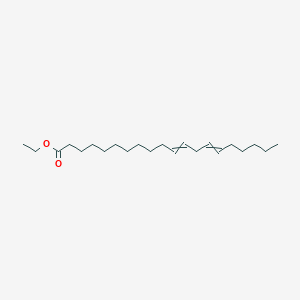
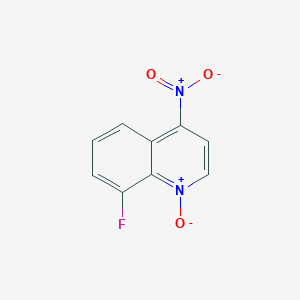
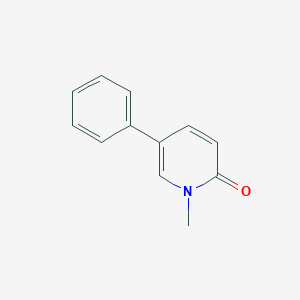
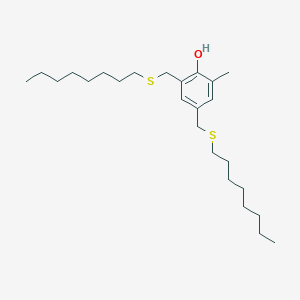
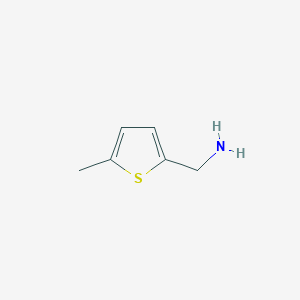
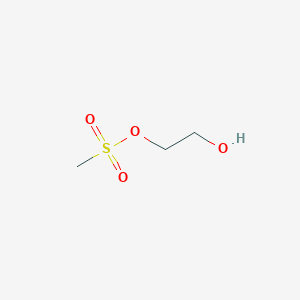
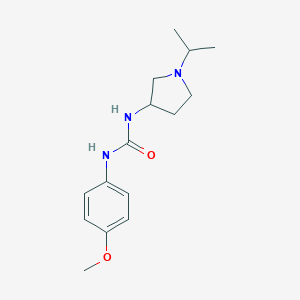
![Disodium;[[(2S,3R,4S,5S)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5S)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B10491.png)
